Reduced Lipophilicity (LogP) Compared to Non-Fluorinated Analog
The target compound exhibits a lower calculated LogP compared to its non-fluorinated 4-ethyl analog, 2-amino-4-ethylbenzoic acid. This difference in lipophilicity is a direct consequence of the electron-withdrawing 6-fluoro substituent, which increases molecular polarity and reduces partitioning into nonpolar environments [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | SlogP = 1.45 [1]; AlogP = 1.29 |
| Comparator Or Baseline | 2-Amino-4-ethylbenzoic acid (CAS 59189-99-0): XlogP = 2.2 |
| Quantified Difference | ΔLogP = -0.75 to -0.91 (target is 34-41% less lipophilic) |
| Conditions | Computational prediction (SlogP/XlogP) in standard octanol-water partitioning models. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are desirable attributes in early-stage drug discovery for improving oral bioavailability and reducing off-target effects.
- [1] MMsINC Database. 2-Amino-4-ethyl-6-fluorobenzoic acid. SlogP: 1.45377. http://mms.dsfarm.unipd.it/MMsINC/ View Source
